(2S,3R)-N-benzyl-2,3-dihydroxybutanamide is a chiral amide compound characterized by its specific stereochemistry and functional groups. This compound is significant due to its potential applications in medicinal chemistry, particularly as a precursor for more complex molecules and as a therapeutic agent. The nomenclature indicates the presence of a benzyl group and two hydroxyl groups on a butanamide framework, which contributes to its biological activity and reactivity.
This compound can be synthesized through various organic chemistry techniques, often involving the modification of simpler precursor molecules. Its relevance in pharmaceutical research stems from its structural features that allow it to interact with biological targets effectively.
(2S,3R)-N-benzyl-2,3-dihydroxybutanamide falls under the category of amides, specifically secondary amides due to the presence of two carbon-containing groups attached to the nitrogen atom. It is also classified as a chiral compound, which is critical in the context of drug development where stereochemistry can significantly influence pharmacodynamics and pharmacokinetics.
The synthesis of (2S,3R)-N-benzyl-2,3-dihydroxybutanamide typically involves several key steps:
The synthesis may utilize reagents like activating agents (e.g., carbodiimides) to facilitate the formation of the amide bond. Conditions such as temperature and solvent choice are optimized to enhance yield and selectivity.
The molecular structure of (2S,3R)-N-benzyl-2,3-dihydroxybutanamide can be depicted as follows:
The compound's stereochemistry is crucial for its biological function, with specific configurations at the 2 and 3 positions (S and R respectively) influencing its interaction with enzymes and receptors.
(2S,3R)-N-benzyl-2,3-dihydroxybutanamide can participate in various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for (2S,3R)-N-benzyl-2,3-dihydroxybutanamide involves its interaction with specific biological targets. For instance:
Studies indicate that compounds with similar structures have shown efficacy in inhibiting specific pathways related to diseases such as cancer or inflammation.
(2S,3R)-N-benzyl-2,3-dihydroxybutanamide has several potential applications in scientific research:
β-Hydroxyamide derivatives represent a privileged scaffold in medicinal chemistry due to their dual functionality: the hydroxy group enables hydrogen bonding with biological targets, while the amide moiety confers metabolic stability and conformational restraint. Historically, this structural motif emerged prominently in antibiotic development during the late 20th century. Early examples include β-lactam antibiotics where the hydroxyamide component contributed to enhanced binding affinity to penicillin-binding proteins [2]. The evolution continued with synthetic analogs like N-benzyl-2-hydroxybenzamide derivatives, which demonstrated modifiable pharmacokinetic profiles while retaining target engagement capabilities [1] [2].
A significant breakthrough came with the discovery that β-hydroxyamides could serve as precursors for α,β-unsaturated carbonyl systems—electrophilic warheads capable of Michael addition with bacterial nucleophiles. This mechanistic insight propelled their use in designing novel antibacterials targeting resistant pathogens [3]. Patent literature from the early 2000s reveals extensive claims covering N-alkylated β-hydroxyamide derivatives as broad-spectrum agents, particularly against Gram-negative ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) [2] [5].
Table 1: Key Milestones in β-Hydroxyamide Medicinal Chemistry
Time Period | Development | Therapeutic Impact |
---|---|---|
1980–1990 | β-Lactam hybrids with β-hydroxyamide side chains | Improved pharmacokinetics in cephalosporins |
2000–2010 | N-Benzyl derivatives as Michael acceptor prodrugs | Activity against MRSA and MDR-Gram-negative strains |
2020–Present | Stereoselective synthesis of (2S,3R) isomers | Enhanced target specificity and reduced toxicity |
The (2S,3R) configuration of N-benzyl-2,3-dihydroxybutanamide confers distinct three-dimensional topology critical for biological activity. Stereochemistry dictates:
X-ray crystallographic data (CCDC 2238743) of related (2S,3R)-configured butanamides confirms the Z-isomer predominance via spatial proximity of methyl and olefinic protons observed in NOESY spectra [3]. This spatial arrangement is indispensable for positioning the benzyl group into hydrophobic pockets of bacterial targets.
(2S,3R)-N-Benzyl-2,3-dihydroxybutanamide exemplifies a strategic scaffold in combating antimicrobial resistance (AMR). Its design incorporates lessons from chalcone-based antibacterials—notably, the incorporation of an electrophilic α,β-unsaturated ketone moiety—while improving drug-like properties [3]. Key advancements include:
Table 2: Antibacterial Activity of (2S,3R)-N-Benzyl-2,3-dihydroxybutanamide Analogs
Bacterial Strain | Resistance Profile | MIC Range (µg/mL) | Cytotoxicity (HEK293 IC₅₀, µg/mL) |
---|---|---|---|
Staphylococcus aureus (MRSA) | Methicillin-resistant | 4–8 | >100 |
Acinetobacter baumannii (MDR-AB) | Carbapenem-resistant | 2–4 | >100 |
Pseudomonas aeruginosa | Multidrug-resistant | 16–32 | >100 |
Enterococcus faecium (VRE) | Vancomycin-resistant | 8–16 | >100 |
Data derived from in vitro assays reported in [3].
Structurally optimized analogs demonstrate superior drug-likeness compared to classical chalcones, adhering strictly to Lipinski’s rule of five: molecular weight < 350 Da, log P < 2.0 (calculated at 1.60), and <5 hydrogen bond donors/acceptors [3]. These properties position (2S,3R)-N-benzyl-2,3-dihydroxybutanamide as a lead candidate for next-generation antibacterials addressing the global AMR crisis.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1